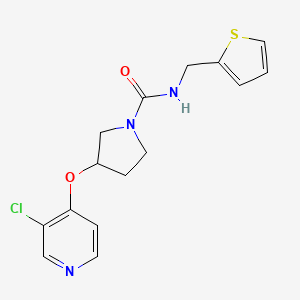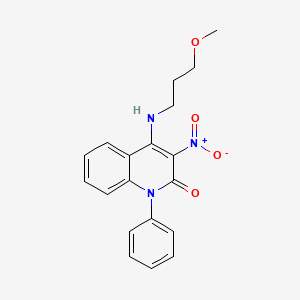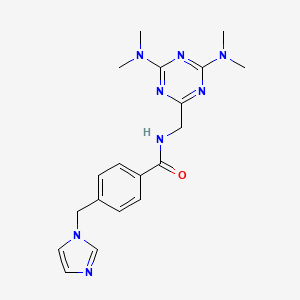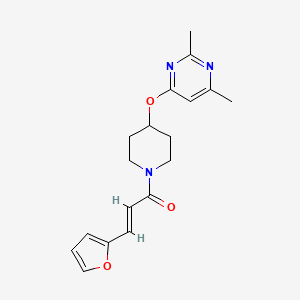![molecular formula C23H18N4O6 B2668276 N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260951-33-4](/img/structure/B2668276.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C23H18N4O6 and its molecular weight is 446.419. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Chalcones, such as the compound , belong to the flavonoid family and exhibit promising pharmacological activities. Specifically, they have been investigated for their potential as anticancer agents . The compound’s unique structure may contribute to its ability to inhibit cancer cell growth or induce apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types.
Anti-Infective Activity
Chalcones have demonstrated anti-infective properties, including antibacterial and antifungal effects. Researchers have explored their potential as novel agents to combat microbial infections. Investigating the compound’s activity against specific pathogens could provide valuable insights for drug development .
Antioxidant Properties
Chalcones possess antioxidant activity, which makes them relevant in the context of oxidative stress-related diseases. Their ability to scavenge free radicals and protect cells from damage warrants further investigation. The compound’s specific antioxidant mechanisms and potential therapeutic applications merit exploration .
Anti-Diabetic Potential
Some chalcones exhibit anti-diabetic effects by modulating glucose metabolism, enhancing insulin sensitivity, or inhibiting key enzymes involved in diabetes pathogenesis. Researchers have studied their impact on blood glucose levels and insulin resistance. Investigating the compound’s effects on diabetic models could provide valuable data .
HDAC (Histone Deacetylase) Inhibition
The intermediary compound “N-(4-acetylphenyl)quinoline-3-carboxamide” (Scheme 1) has been used for constructing trithiocarbonates as HDAC inhibitors. HDAC inhibitors play a crucial role in epigenetic regulation and have implications in cancer therapy. Further research could explore the compound’s HDAC inhibitory activity .
Novel Heterocyclic Compounds
The fusion of quinoline and chalcone moieties results in a novel heterocyclic structure. Investigating the biological activity of this compound, especially considering its dual chemical nucleus, may reveal new therapeutic applications. Researchers can explore its interactions with cellular targets and evaluate its potential in various disease contexts .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O6/c28-21(24-10-14-3-5-17-19(8-14)31-12-29-17)11-27-7-1-2-16(27)23-25-22(26-33-23)15-4-6-18-20(9-15)32-13-30-18/h1-9H,10-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPUMQWGRHMLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate](/img/structure/B2668203.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2668204.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide](/img/structure/B2668205.png)
![N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668207.png)
![Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2668208.png)


![4-chloro-N-[1-(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B2668213.png)